molecular formula C10H16O3 B15337623 Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15337623
M. Wt: 184.23 g/mol
InChI Key: ZZHOMVRXDCSTCU-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a hydroxymethyl group at the 5-position and a methyl ester at the 2-position. This compound is part of a broader class of bicyclic esters with applications in medicinal chemistry and materials science, particularly due to its rigid scaffold and functional group versatility .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-13-10(12)9-4-6-2-7(9)3-8(6)5-11/h6-9,11H,2-5H2,1H3

InChI Key

ZZHOMVRXDCSTCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1CC2CO

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases. Industry: It is utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism of action can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate with structurally analogous bicyclo[2.2.1]heptane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Method Key Properties/Applications Reference
This compound C₁₀H₁₄O₄ (inferred) ~198.21 (calculated) 5-hydroxymethyl, 2-methyl ester Not explicitly described in evidence Potential building block for pharmaceuticals
tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₂H₂₁NO₃ 227.3 5-hydroxymethyl, 2-tert-butyl ester, azabicyclo Commercial synthesis (Aladdin Scientific) Heterocyclic building block for drug discovery
MRS4815 (Ethyl ester derivative with trifluoromethylphenyl and dimethylamino) C₃₇H₃₅F₃N₂O₅ 644.69 6-(4-trifluoromethylphenyl), dimethylamino Multi-step organic synthesis Potent P2Y14 receptor antagonist (IC₅₀ = 3.11 nM)
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate C₉H₁₁BrO₂ 231.09 4-bromo, 1-methyl ester Commercial synthesis Intermediate for functionalized bicyclic compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-hydroxy- C₈H₁₂O₃ 156.18 5-hydroxy, 2-carboxylic acid Not specified Potential monomer for epoxy resins or polyesters
5,6-Epoxybicyclo[2.2.1]heptane-2-methyl 5,6-epoxybicyclo[2.2.1]heptane-2-carboxylate C₁₅H₂₀O₅ 280.32 5,6-epoxy groups, methyl ester Tishchenko reaction + peracetic acid oxidation Low-reactivity epoxy resin precursor

Key Observations :

Functional Group Influence :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., 4-bromo derivative) .
  • The methyl ester at the 2-position contrasts with tert-butyl esters (e.g., ), which confer steric bulk and metabolic stability in drug design.

Biological Activity :

  • MRS4815 demonstrates high potency as a P2Y14 receptor antagonist, highlighting how bicyclo[2.2.1]heptane scaffolds can be tailored for receptor targeting .
  • Azabicyclo derivatives (e.g., ) are prevalent in drug discovery due to their ability to mimic peptide backbones and enhance bioavailability.

Synthetic Accessibility :

  • Epoxy derivatives (e.g., ) require specialized oxidation conditions (peracetic acid) and exhibit unique curing behavior with acid anhydrides, unlike the target compound.
  • Commercial availability of analogs like tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate suggests scalable synthesis routes .

Applications :

  • The target compound’s hydroxymethyl group may facilitate derivatization for polymer chemistry or prodrug design, whereas brominated analogs serve as intermediates for cross-coupling reactions .

Research Findings and Implications

  • Pharmacological Potential: Bicyclo[2.2.1]heptane derivatives with polar substituents (e.g., hydroxymethyl) are understudied but promising for CNS drug delivery due to their balanced lipophilicity and hydrogen-bonding capacity .
  • Material Science : Epoxy-functionalized analogs exhibit slow curing with anhydrides, suggesting applications in high-temperature adhesives or coatings .

Q & A

What are the common synthetic routes for Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?

Basic Question | Synthesis & Optimization
The compound is synthesized via functionalization of the bicyclo[2.2.1]heptane scaffold. A key method involves hydroboration-oxidation of bicyclo[2.2.1]hept-5-ene derivatives followed by esterification. For example, methyl bicyclo[2.2.1]hept-2-en-endo-2-carboxylate can react with phenylmagnesium bromide to introduce substituents, followed by hydroboration to yield hydroxymethyl derivatives . Yield optimization requires strict control of stoichiometry (e.g., Grignard reagent ratios) and temperature (typically –78°C to room temperature). Catalytic hydrogenation or ozonolysis may be employed to stabilize intermediates .

How can researchers distinguish between stereoisomers or regioisomers during structural characterization?

Basic Question | Analytical Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR with double resonance experiments, is critical. For example, the endo/exo configuration of substituents on the bicyclic framework can be resolved via coupling constants (JJ-values) and NOE correlations . X-ray crystallography is recommended for absolute stereochemical assignment, especially when synthesizing derivatives for biological studies . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like ester and hydroxymethyl moieties .

What stability considerations are critical for storing and handling this compound?

Basic Question | Stability & Storage
The compound is stable at room temperature under inert atmospheres (argon/nitrogen). However, the hydroxymethyl group may oxidize; thus, storage with desiccants (e.g., molecular sieves) in amber vials is advised. Avoid prolonged exposure to light or moisture. Reactivity with strong acids/bases necessitates using neutral buffers in biological assays. Safety data indicate low acute toxicity (Category 4 oral, H302), but respiratory protection (P95 masks) is recommended during handling due to potential dust inhalation .

How does the bicyclo[2.2.1]heptane framework influence regioselectivity in derivatization reactions?

Advanced Question | Reaction Mechanisms
The rigid bicyclic structure imposes steric and electronic constraints. For instance, electrophilic additions (e.g., hydroboration) favor the endo position due to reduced steric hindrance from the concave face . DFT calculations can predict regioselectivity in reactions like Diels-Alder cycloadditions, where the electron-deficient ester group directs incoming dienophiles. Kinetic studies show that substituents at C5 (e.g., hydroxymethyl) slow reaction rates by ~30% compared to unsubstituted analogs, likely due to torsional strain .

What methodologies are used to study its potential in polymer chemistry?

Advanced Question | Material Science
The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) using metal catalysts (e.g., Grubbs catalyst). Copolymerization with norbornene derivatives requires precise control of monomer feed ratios (e.g., 1:1 to 1:3) and reaction times (2–24 hrs) to tune glass transition temperatures (TgT_g) and molecular weights. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) are used to analyze polymer properties .

How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Advanced Question | Data Analysis
Discrepancies often arise from differences in substituent electronic effects (e.g., hydroxymethyl vs. hydroxyl or imino groups). For example, analogs lacking the hydroxymethyl group show reduced binding affinity to neurotransmitter receptors (e.g., serotonin receptors) due to weaker hydrogen bonding . To validate hypotheses:

Perform competitive binding assays with radiolabeled ligands.

Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses.

Analyze pharmacokinetic parameters (e.g., logP) to assess membrane permeability differences .

What strategies are employed to enhance the compound’s solubility for in vitro assays?

Advanced Question | Formulation
The ester group limits aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes.
  • Prodrug synthesis : Replace the methyl ester with a phosphate ester for improved hydrophilicity.
  • Micellar encapsulation : Employ PEGylated surfactants (e.g., Tween-80) to achieve critical micelle concentrations (CMC) of 0.1–1 mM .

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